![molecular formula C16H20N2O3 B13933330 2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diazaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro linkage between a diazaspirodecane ring and a carboxylic acid ester group. The phenylmethyl ester moiety adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diazaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,6-Diazaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles like hydroxide ions (OH-) and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives depending on the substituents involved.
Scientific Research Applications
1,6-Diazaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,6-Diazaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,6-Diazaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester can be compared with other similar compounds, such as:
2,6-Diazaspiro[4.5]decane-6-carboxylic acid, 1-oxo-, 1,1-dimethylethyl ester: This compound has a similar spirocyclic structure but differs in the ester moiety.
2,6-Diazaspiro[4.5]decane-6-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester: This compound also has a spirocyclic structure but differs in the position and type of the oxo group.
The uniqueness of 1,6-Diazaspiro[4.5]decane-6-carboxylic acid, 2-oxo-, phenylmethyl ester lies in its specific structural features and reactivity, which make it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C16H20N2O3 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
benzyl 2-oxo-1,6-diazaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c19-14-8-10-16(17-14)9-4-5-11-18(16)15(20)21-12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H,17,19) |
InChI Key |
QDHHEWFRDLOTJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C2(C1)CCC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



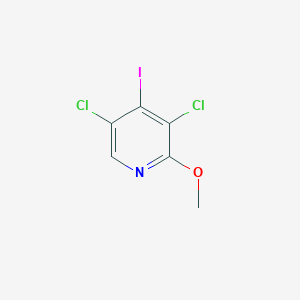
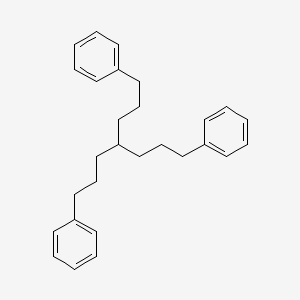
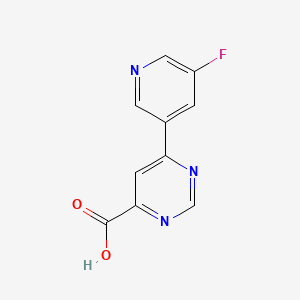

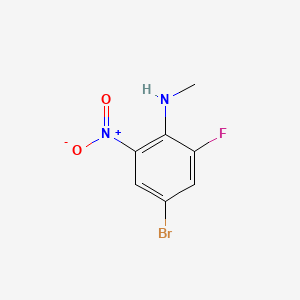
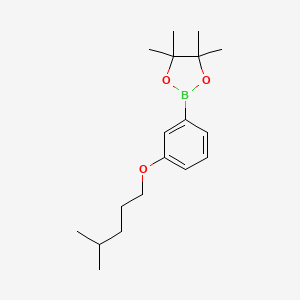
![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)

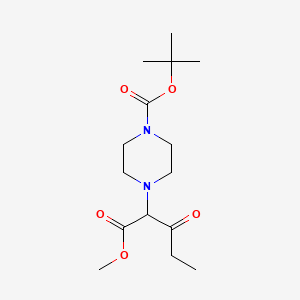
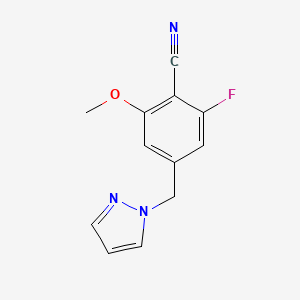
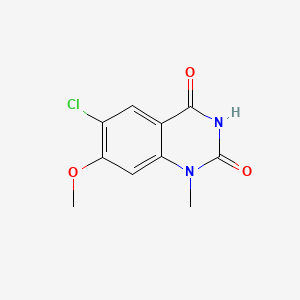
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)

